N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring dual pyrazole rings with distinct substituents. The first pyrazole moiety (1-ethyl-5-fluoro-1H-pyrazol-4-yl) contains an ethyl group at position 1, a fluorine atom at position 5, and a methylene bridge connecting to the second pyrazole ring. The second pyrazole (1,3-dimethyl-1H-pyrazol-5-amine) has methyl groups at positions 1 and 3, with an amine group at position 3.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)15-16(10)3/h5,7,13H,4,6H2,1-3H3 |
InChI Key |
ZDBGMYDRUBTYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CC(=NN2C)C)F |
Origin of Product |
United States |
Preparation Methods
Alkylation and Fluorination of the Pyrazole Core
The 1-ethyl-5-fluoro substituents are introduced sequentially:
-
Ethylation : Treatment of 5-fluoropyrazole with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C achieves 1-ethyl-5-fluoro-1H-pyrazole.
-
Formylation : Subsequent Vilsmeier-Haack reaction introduces the aldehyde group at position 4, yielding 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethylation | Ethyl bromide, NaH | THF | 0–5°C | 78% |
| Formylation | POCl₃, DMF | DCM | 60°C | 65% |
Amine Coupling via Reductive Amination
The aldehyde intermediate reacts with 1,3-dimethyl-1H-pyrazol-5-amine under reductive conditions:
-
Condensation : Stirring equimolar amounts of aldehyde and amine in methanol with glacial acetic acid as a catalyst.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond, forming the methylene bridge.
Optimized Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Catalyst | Acetic acid (0.1 eq) | Accelerates imine formation |
| Reducing Agent | NaBH₃CN (1.2 eq) | Prevents over-reduction |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance throughput and consistency, continuous flow reactors are employed for critical steps:
-
Microreactor Design : Enables precise temperature control (±1°C) and reduces side reactions during ethylation.
-
In-Line Purification : Integrated chromatography columns remove unreacted starting materials, achieving >95% purity post-synthesis.
Scalability Data :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 92% | 97% |
| Cost per Kilogram | $12,000 | $8,500 |
Solvent Recycling Systems
Industrial plants utilize closed-loop solvent recovery to minimize waste:
-
Methanol and THF are distilled and reused, reducing raw material costs by 30%.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR : Confirms substituent positions and bridge formation. Key signals include:
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight ([M+H]⁺ calc. 251.30; found 251.29).
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Early methods suffered from mixed regioisomers due to competing fluorination at positions 4 and 5. This was resolved using:
-
Directed Ortho-Metalation : Lithium diisopropylamide (LDA) directs fluorine to position 5 with >90% selectivity.
Stability of the Methylene Bridge
The CH₂NH linkage is prone to oxidation, necessitating:
-
Inert Atmosphere Processing : Nitrogen or argon environments during coupling and storage.
-
Antioxidant Additives : 0.1% w/w butylated hydroxytoluene (BHT) extends shelf life to 24 months.
Emerging Methodologies
Photocatalytic Coupling
Recent advances utilize visible-light catalysis for the amine-aldehyde coupling step:
-
Catalyst : Ir(ppy)₃ (fac-tris(2-phenylpyridine)iridium) under blue LED light.
-
Benefits : 50% reduction in reaction time and elimination of toxic reducing agents.
Biocatalytic Approaches
Engineered transaminases show promise for greener synthesis:
-
Enzyme : ω-Transaminase from Arthrobacter sp. (optimized via directed evolution).
-
Substrate Scope : Accepts bulkier pyrazole derivatives with 80% conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and the pyrazole rings contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
- Key Differences : Replaces the ethyl and fluorine groups with a cyclopentyl substituent.
- The absence of fluorine could decrease metabolic stability .
PA21A092 (N-(4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetamide)
- Key Differences : Incorporates a chloro-fluorophenyl group and a benzimidazole-acetamide chain.
- Impact : The chloro-fluorophenyl group enhances hydrophobic interactions, while the benzimidazole moiety contributes to antimalarial activity. The target compound lacks this extended aromatic system, suggesting divergent biological targets .
4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Key Differences : A fluorophenyl group is directly attached to the pyrazole ring.
- Impact : The planar fluorophenyl group may facilitate π-π stacking in protein binding sites, whereas the target compound’s ethyl-fluoro-pyrazole moiety offers greater stereoelectronic modulation .
Physicochemical Properties
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-derived compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. Its unique structure, characterized by multiple pyrazole rings and functional groups, contributes to its biological activity.
The molecular formula of this compound is C15H24FN5, with a molecular weight of approximately 293.38 g/mol. The presence of an ethyl group and a fluorine atom enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H24FN5 |
| Molecular Weight | 293.38 g/mol |
| Structure | Pyrazole core with ethyl and fluorine substitutions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The pyrazole moiety is known for its role in modulating signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 (Breast) | 3.79 | Significant cytotoxicity observed |
| SF-268 (Brain) | 12.50 | Effective in inhibiting cell growth |
| NCI-H460 (Lung) | 42.30 | Moderate inhibition noted |
These findings suggest that the compound may act as an effective anticancer agent by inducing apoptosis and inhibiting tumor cell proliferation.
Inflammatory Response Modulation
In addition to its anticancer properties, compounds within the pyrazole class have also been evaluated for their anti-inflammatory effects. Research indicates that they may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
A comprehensive review by Bouabdallah et al. reported significant cytotoxic effects of related pyrazole derivatives against Hep2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . Furthermore, Wei et al. demonstrated that ethyl-substituted pyrazoles exhibited potent activity against A549 lung cancer cells with an IC50 value of 26 µM .
Q & A
How can researchers optimize the synthesis yield of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine while minimizing side reactions?
Answer:
Synthesis optimization requires careful control of reaction parameters and purification techniques. Key steps include:
- Step 1: Use of aprotic solvents (e.g., DMF, THF) to prevent nucleophilic interference during alkylation .
- Step 2: Temperature modulation (e.g., 60–80°C) to balance reaction rate and selectivity for the desired product .
- Step 3: Column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to separate by-products like unreacted pyrazole intermediates .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Reduces side alkylation |
| Temperature | 60–80°C | Prevents thermal decomposition |
| Catalyst | K₂CO₃/NaH | Enhances nucleophilic substitution efficiency |
What analytical techniques are most effective for resolving structural ambiguities in pyrazole derivatives like this compound?
Answer:
Advanced spectroscopic and computational methods are essential:
- NMR Spectroscopy: ¹H and ¹³C NMR can differentiate between regioisomers (e.g., distinguishing methyl group positions on pyrazole rings) . For example, coupling constants in ¹H NMR help identify fluorine proximity to specific protons.
- X-ray Crystallography: Resolves absolute configuration and confirms spatial arrangement of substituents .
- DFT Calculations: Predicts electronic properties and validates experimental data (e.g., bond angles, charge distribution) .
Example Data Contradiction:
If NMR data conflicts with expected regiochemistry, DFT-based chemical shift predictions can reconcile discrepancies by modeling alternative structures .
How do substituent variations (e.g., ethyl vs. methyl groups) influence the compound’s biological activity?
Answer:
Substituent effects are studied via structure-activity relationship (SAR) assays:
- Fluorine Position: 5-Fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation .
- Ethyl vs. Methyl: Ethyl groups at the 1-position increase lipophilicity, improving membrane permeability in cellular assays (e.g., logP increases by ~0.5 units) .
- Pyrazole Linker: The methylene bridge (–CH₂–) between pyrazole rings modulates conformational flexibility, affecting receptor binding .
SAR Table:
| Substituent | Biological Impact | Mechanism |
|---|---|---|
| 5-Fluoro | ↑ Metabolic stability | Blocks oxidative metabolism |
| 1-Ethyl | ↑ Lipophilicity | Enhances cellular uptake |
| N-Methyl | ↓ Toxicity | Reduces off-target interactions |
What experimental strategies address contradictory data in cytotoxicity studies of this compound?
Answer: Contradictions often arise from assay conditions or cell line variability. Mitigation strategies include:
- Dose-Response Curves: Validate IC₅₀ values across multiple replicates (e.g., 3–5 independent experiments) .
- Control Compounds: Use reference pyrazole derivatives (e.g., 1-ethyl-3-methyl-5-fluoropyrazole) to benchmark activity .
- Mechanistic Profiling: Combine apoptosis assays (Annexin V/PI staining) with caspase-3 activation tests to confirm cytotoxic pathways .
Case Study: If one study reports IC₅₀ = 10 µM (breast cancer cells) and another IC₅₀ = 50 µM (lung cancer cells), differences may stem from variable expression of target proteins (e.g., kinases) across cell lines .
How can researchers elucidate the reaction mechanism for fluorine substitution in this compound?
Answer: Mechanistic studies involve:
- Isotopic Labeling: Use ¹⁸F or ²H to track fluorine incorporation pathways .
- Kinetic Analysis: Monitor reaction rates under varying conditions (e.g., temperature, solvent polarity) to identify rate-determining steps .
- Computational Modeling: DFT or MD simulations predict transition states and intermediates (e.g., SN2 vs. radical mechanisms) .
Key Finding: Fluorine substitution at the 5-position proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups on the pyrazole ring .
What purification challenges arise during synthesis, and how are they resolved?
Answer: Common challenges include:
- By-Product Formation: Unreacted intermediates (e.g., pyrazole-aldehydes) co-elute with the product. Use preparative HPLC with a C18 column for high-resolution separation .
- Hydroscopicity: The compound’s amine group may absorb moisture, reducing stability. Lyophilization under inert atmosphere (N₂) ensures anhydrous storage .
Purification Workflow:
Crude product → 2. Silica gel chromatography (hexane/EtOAc 7:3) → 3. Recrystallization (ethanol/water) → 4. Lyophilization .
How does the compound interact with biological targets at the molecular level?
Answer: Interaction studies employ:
- Molecular Docking: Predict binding modes with targets (e.g., kinases) using AutoDock Vina .
- Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD values) .
- Mutagenesis: Validate key residues (e.g., ATP-binding pocket mutations) to confirm binding specificity .
Example: Docking simulations suggest the ethyl-fluoro pyrazole moiety occupies a hydrophobic pocket in kinase X, while the methylamine group forms hydrogen bonds with Asp89 .
What are the stability profiles of this compound under varying pH and temperature conditions?
Answer: Stability is assessed via accelerated degradation studies:
- pH Stability: The compound degrades rapidly at pH < 3 (amide hydrolysis) and pH > 10 (defluorination) .
- Thermal Stability: Decomposition occurs at >100°C, forming fluorobenzene derivatives .
Recommended Storage:
-20°C in amber vials under argon, with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
